molecular formula C10H17N3O3 B8130701 tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate

tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B8130701
M. Wt: 227.26 g/mol
InChI Key: LUTHYOSLOFIJGG-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate is a chemical building block of significant interest in pharmaceutical research and development. This compound integrates a carbamate group, which is a key structural motif in modern drug discovery due to its role as a stable peptide bond surrogate and its favorable physicochemical properties . The presence of the tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, enhancing the molecule's stability and making it a versatile intermediate for complex multi-step synthetic routes . The structure of this compound, featuring both a protected amine and a hydroxy-pyrazole moiety, makes it a valuable scaffold for constructing potential pharmacologically active molecules. Pyrazole derivatives are prevalent in medicinal chemistry, and the reactive sites on this core allow for further functionalization to create a diverse array of target compounds. Its primary research value lies in its application as a precursor in the synthesis of more complex molecules, particularly in the exploration of enzyme inhibitors and other therapeutic agents . Key Specifications • Compound Class: Carbamate-protected pyrazole derivative • Potential Applications: Medicinal chemistry, drug design, pharmaceutical intermediate • Core Features: Boc-protected amine, hydroxy-pyrazole functional group • Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxypyrazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)11-4-5-13-7-8(14)6-12-13/h6-7,14H,4-5H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTHYOSLOFIJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The bromo-to-hydroxy conversion typically proceeds via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed hydrolysis. In SNAr, the electron-deficient pyrazole ring facilitates hydroxide attack at the 4-position under basic conditions. A representative procedure involves:

  • Reagents :

    • tert-Butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate (1.0 equiv)

    • Sodium hydroxide (2.0–3.0 equiv)

    • Solvent: Tetrahydrofuran (THF)/water (3:1 v/v)

    • Temperature: 80–100°C

    • Duration: 12–24 hours

  • Procedure :
    The bromo precursor is suspended in THF/water, and aqueous NaOH is added dropwise. The mixture is refluxed with stirring, followed by neutralization with HCl and extraction with dichloromethane. The organic layer is concentrated, and the product is purified via recrystallization or column chromatography.

  • Yield and Purity :

    • Yield: 70–85% (optimized conditions)

    • Purity: ≥95% (HPLC)

Catalyzed Hydrolysis

For less reactive substrates, copper(I) iodide (5 mol%) with 1,10-phenanthroline (10 mol%) in dimethyl sulfoxide (DMSO) at 120°C enhances substitution efficiency. This method reduces reaction time to 6–8 hours but requires stringent anhydrous conditions.

Direct Alkylation of 4-Hydroxy-1H-Pyrazole

An alternative approach involves alkylating 4-hydroxy-1H-pyrazole with a Boc-protected ethanolamine derivative. While conceptually straightforward, this method is limited by the low commercial availability of 4-hydroxy-1H-pyrazole and its susceptibility to oxidation.

Stepwise Alkylation and Protection

  • Synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl Methanesulfonate :

    • Ethanolamine is Boc-protected using di-tert-butyl dicarbonate in THF with triethylamine.

    • The resulting Boc-ethylamine is treated with methanesulfonyl chloride to form the mesylate.

  • Alkylation of 4-Hydroxy-1H-Pyrazole :

    • The mesylate (1.2 equiv) is reacted with 4-hydroxy-1H-pyrazole (1.0 equiv) in DMF using K2CO3 as a base at 60°C for 12 hours.

    • Yield: 50–60% (due to competing O- vs. N-alkylation).

Cyclocondensation Approaches

Pyrazole ring formation offers a route to introduce the hydroxy group in situ. A cyclocondensation reaction between 1,3-diketones and hydrazine derivatives can yield 4-hydroxy-1H-pyrazole intermediates, which are subsequently functionalized.

Hydrazine Cyclization

  • Reaction Setup :

    • 3-Oxo-pent-4-enoic acid tert-butyl carbamate (1.0 equiv)

    • Hydrazine hydrate (1.5 equiv)

    • Solvent: Ethanol

    • Temperature: Reflux, 8 hours

  • Outcome :
    The reaction forms 4-hydroxy-1H-pyrazole-1-ethylcarbamate directly, bypassing bromination steps. However, regioselectivity challenges and moderate yields (55–65%) limit scalability.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Bromo HydrolysisHigh yields; Scalable; Commercially available precursorRequires harsh bases; Potential Boc cleavage70–85%
Direct AlkylationAvoids halogenation stepsLow 4-hydroxy-pyrazole availability; Poor regioselectivity50–60%
CyclocondensationSingle-step pyrazole formationComplex starting materials; Moderate yields55–65%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that tert-butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate exhibits neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that the compound could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce oxidative damage in cellular models. This property is crucial for developing therapies aimed at diseases characterized by oxidative stress, including various forms of cancer and neurodegenerative disorders .

Pharmacological Studies

This compound has been investigated for its role as an inhibitor of key enzymes involved in neurotransmitter regulation. Specifically, studies have shown that it can act as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling in the brain and provide therapeutic benefits in cognitive disorders .

Activity TypeObserved EffectReference
NeuroprotectionInhibition of amyloid-beta aggregation
AntioxidantScavenging of free radicals
Enzyme InhibitionAcetylcholinesterase inhibition

Case Study 1: Neuroprotection in Alzheimer's Models

A study conducted on cellular models exposed to amyloid-beta revealed that treatment with this compound resulted in a significant reduction of cell death and inflammatory markers. The compound's ability to modulate TNF-alpha levels was particularly noted, suggesting its potential as a therapeutic agent against Alzheimer's disease .

Case Study 2: Antioxidant Efficacy

In another investigation, this compound was tested for its antioxidant properties using various assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound exhibited a dose-dependent response, effectively reducing oxidative stress markers in treated cells compared to controls .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The hydroxy group and the pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The tert-butyl carbamate moiety can also influence the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Carbamates with Variable N-Substituents

details four derivatives synthesized by replacing the hydrogen on the pyrazole nitrogen (N1) with methyl, phenyl, or 4-chlorophenyl groups. These substitutions significantly alter physical properties and reactivity:

Compound Substituent (R) Melting Point (°C) Yield (%) Key Structural Feature
Target Compound (10a) H 188–191 48 Unsubstituted N1, 4-hydroxy pyrazole
tert-Butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate (10b) Methyl 160–162 73 Methylated N1 enhances steric bulk
tert-Butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate (10c) Phenyl 155–157 83 Aromatic ring increases lipophilicity
tert-Butyl 2-(5-hydroxy-1-(4-chlorophenyl)-1H-pyrazol-3-yl)ethylcarbamate (10d) 4-Chlorophenyl 107–108 61 Electron-withdrawing Cl modulates reactivity

Key Findings :

  • Yield : Bulky substituents (e.g., phenyl) improve yields (83% for 10c) compared to the unsubstituted target compound (48% for 10a), likely due to reduced side reactions.
  • Melting Points : Smaller substituents (H or methyl) result in higher melting points, suggesting stronger intermolecular interactions (e.g., hydrogen bonding in 10a).
Carbamates with Alternative Backbone Structures
  • Ethoxyethyl Chains : describes tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate, featuring a polyethylene glycol (PEG)-like chain. Such structures exhibit higher hydrophilicity (similarity score 0.97 in ) compared to the ethyl-linked pyrazole in the target compound.
  • Adamantane Derivatives : N-adamantanyl carbamates ( ) incorporate rigid, lipophilic adamantane groups, contrasting with the flexible ethyl chain in the target compound.
Heterocyclic Variations
  • Pyridazine and Triazole Analogues: lists tert-butyl ((3-methyl-1H-pyrazol-4-yl)methyl)carbamate (similarity score 0.84 ), where the pyrazole is methyl-substituted at C3 instead of C4. This minor positional change could affect hydrogen-bonding capacity and solubility.
  • Complex Heterocycles: Compounds like tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate ( ) integrate triazole rings, which are more polar and capable of metal coordination compared to pyrazoles.

Physicochemical and Functional Properties

Property Target Compound tert-Butyl (pyridazin-4-ylmethyl)carbamate PEG-like Carbamate
Hydrophilicity Moderate Low (pyridazine is weakly basic) High (ether linkages)
Solubility Ethanol-soluble DCM-soluble Water-miscible
Stability Stable under acidic conditions (Boc protection) Susceptible to nucleophilic attack on pyridazine PEG chain resists hydrolysis

Biological Activity

tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its significance in scientific research.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H20N4O2. The compound features a tert-butyl group, a hydroxy-substituted pyrazole ring, and an ethyl linker. The synthesis typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate in the presence of a base, followed by purification steps to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxy group on the pyrazole ring can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the tert-butyl carbamate moiety influences the compound's solubility and stability, enhancing its potential as a therapeutic agent .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit CTP synthetase, an enzyme critical for nucleotide synthesis . The specific inhibitory potency of this compound against various enzymes remains an area for further exploration.

Case Studies

  • CTP Synthetase Inhibition : In a study focused on CTP synthetase inhibitors, derivatives similar to this compound were evaluated for their inhibitory effects on Trypanosoma brucei CTPS. One derivative showed an IC50 value of 0.043 μM, suggesting that structural modifications can significantly enhance inhibitory activity against this target .
  • Antiparasitic Activity : Another study highlighted the potential antiparasitic effects of pyrazole derivatives, suggesting that modifications like those present in this compound could lead to effective treatments for parasitic infections .

Data Table: Biological Activity Summary

Activity Type Target/Pathway Potency/IC50 Reference
Enzyme InhibitionCTP Synthetase0.043 μM
Antimicrobial ActivityVarious Bacterial StrainsTBD
Antiparasitic ActivityTrypanosoma bruceiTBD

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Multi-step synthesis : Begin with tert-butyl carbamate derivatives and functionalize the pyrazole ring via nucleophilic substitution or coupling reactions. For example, highlights the use of tert-butyl chloroformate reacting with amino-pyrazole intermediates under basic conditions (e.g., triethylamine) .
  • Optimization parameters :
    • Temperature : Maintain 0–25°C during carbamate formation to avoid side reactions (e.g., hydrolysis) .
    • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane, DMF) to enhance solubility and reaction efficiency .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the pyrazole ring and carbamate group. For example, tert-butyl protons typically resonate at δ 1.4–1.5 ppm, while pyrazole protons appear between δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm error .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Ventilation : Ensure adequate airflow to disperse vapors, especially during solvent evaporation steps .
  • First aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the carbamate group’s carbonyl may act as an electron-deficient center .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in water or organic solvents to assess hydrolytic stability. Use software like Gaussian or ORCA .
  • pKa prediction : Tools like ACD/Labs or MarvinSuite estimate the acidity of the hydroxy-pyrazole group (likely pKa ~8–10) to guide reaction planning .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR vs. XRD results) for structural assignments?

Methodological Answer:

  • Cross-validation : Compare NMR-derived torsion angles with XRD bond distances to identify discrepancies. For example, pyrazole ring planarity in XRD may conflict with dynamic NMR signals due to rotational barriers .
  • Variable-temperature NMR : Detect conformational flexibility (e.g., tert-butyl rotation) by analyzing signal splitting at low temperatures .
  • Synchrotron XRD : High-resolution data collection (λ = 0.7–1.0 Å) improves accuracy for heavy atoms like oxygen in the carbamate group .

Q. What are the mechanistic insights into the hydrolysis of the carbamate group under acidic or basic conditions?

Methodological Answer:

  • Acidic hydrolysis : The tert-butyl carbamate undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water to release CO2_2 and tert-butanol. Monitor via 1H^1H-NMR by observing tert-butyl signal disappearance .
  • Basic hydrolysis : Hydroxide ions deprotonate the carbamate nitrogen, accelerating cleavage. Use kinetic studies (HPLC or UV-Vis) to determine rate constants (k) at varying pH .
  • Stabilization strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazole ring to reduce carbamate lability .

Data Contradiction Analysis Example

Scenario : Conflicting solubility data in DMSO (reported as 10 mg/mL in vs. 5 mg/mL in ).
Resolution :

Reproduce conditions : Ensure identical temperature (e.g., 25°C), solvent purity, and agitation methods.

Analytical validation : Use gravimetric analysis (filter undissolved solids) and UV-Vis calibration curves for precise quantification .

Consider polymorphism : XRD can reveal different crystalline forms affecting solubility .

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